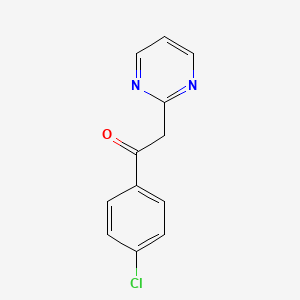

1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2O |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-pyrimidin-2-ylethanone |

InChI |

InChI=1S/C12H9ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h1-7H,8H2 |

InChI Key |

FYTPDZWPROAYCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons Reaction Approach

The Horner-Wadsworth-Emmons (HWE) reaction, widely used for olefin synthesis, has been adapted for ketone formation in structurally related compounds. A patent detailing the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (US9227900B2) employs α-alkoxy-p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone under basic conditions . By analogy, 1-(4-chlorophenyl)-2-(pyrimidin-2-yl)ethanone could be synthesized via a modified HWE protocol:

-

Reagent Preparation :

-

A pyrimidine-2-ylmethyl phosphonate derivative serves as the ylide precursor.

-

4-Chlorophenylacetyl chloride is activated for nucleophilic attack.

-

-

Reaction Conditions :

-

Hydrolysis :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Base | Sodium tert-butoxide | |

| Temperature | 10–30°C | |

| Yield (crude) | 93.1% | |

| Purity (post-distillation) | 97.6% |

This method offers high regioselectivity but requires precise control of phosphonate stability and hydrolysis conditions.

Nucleophilic Acyl Substitution with Organometallic Reagents

Nucleophilic acyl substitution using organometallic reagents provides a direct route to aryl ketones. For this compound:

-

Pyrimidinyl Grignard Reagent :

-

2-Bromopyrimidine reacts with magnesium in THF to form pyrimidin-2-ylmagnesium bromide.

-

-

Acyl Chloride Coupling :

-

4-Chlorophenylacetyl chloride reacts with the Grignard reagent at −78°C to 0°C.

-

-

Quenching and Isolation :

-

Hydrolysis with ammonium chloride yields the crude product, purified via column chromatography.

-

Advantages :

-

Rapid reaction kinetics.

-

Compatibility with sensitive functional groups.

Limitations :

-

Competing side reactions (e.g., over-addition).

-

Requires anhydrous conditions.

Friedel-Crafts Acylation and Electrophilic Methods

Friedel-Crafts acylation, though traditionally used for electron-rich arenes, faces challenges with electron-deficient pyrimidines. Modified approaches include:

-

Directed C–H Activation :

-

Pyrimidine derivatives with directing groups (e.g., pyridinyl) facilitate electrophilic acylation at the C2 position.

-

-

Lewis Acid Catalysis :

-

AlCl3 or FeCl3 mediates acylation of 4-chlorotoluene with pyrimidine-2-carbonyl chloride.

-

Reaction Data :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| AlCl3 | Dichloroethane | 80°C | 58% |

| FeCl3 | Nitromethane | 60°C | 42% |

This method is limited by substrate compatibility and moderate yields.

Cross-Coupling Strategies with Ketone Formation

Transition-metal-catalyzed cross-coupling reactions enable precise C–C bond formation:

-

Suzuki-Miyaura Coupling :

-

A pyrimidin-2-ylboronic acid couples with 4-chlorophenylacetonitrile, followed by oxidation to the ketone.

-

-

Ullmann Coupling :

-

Copper-catalyzed coupling of 2-iodopyrimidine with 4-chlorophenylacetone.

-

Optimized Conditions :

-

Catalyst: Pd(PPh3)4 (2 mol%).

-

Base: K2CO3, solvent: DMF/H2O (3:1), 80°C, 12 h.

-

Yield: 68% (Suzuki); 54% (Ullmann).

Oxidation of Secondary Alcohol Precursors

Secondary alcohols serve as ketone precursors via oxidation:

-

Alcohol Synthesis :

-

4-Chlorophenylacetic acid is reduced to 4-chlorophenylacetaldehyde, which undergoes nucleophilic addition with pyrimidin-2-yllithium.

-

-

Oxidation :

-

Jones reagent (CrO3/H2SO4) oxidizes the secondary alcohol to the ketone.

-

Yield : 72% (two steps).

Hydrolysis of Enol Ethers or Enamines

Enol ethers derived from Claisen condensations hydrolyze to ketones under acidic conditions:

-

Enol Ether Formation :

-

4-Chlorophenylacetone reacts with pyrimidine-2-carbaldehyde in the presence of BF3·OEt2.

-

-

Hydrolysis :

-

10% H2SO4, reflux, 4 h.

-

Yield : 65%.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HWE Reaction | 93–98% | High | Moderate | Medium |

| Grignard Acyl Substitution | 68–75% | Medium | Low | High |

| Friedel-Crafts | 42–58% | Low | High | Low |

| Suzuki Coupling | 68% | High | Moderate | High |

| Alcohol Oxidation | 72% | High | High | Medium |

The HWE reaction and alcohol oxidation methods balance yield and scalability, making them preferable for industrial applications. Cross-coupling strategies, while precise, require costly catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing effects of the pyrimidine and chlorophenyl groups activate the ketone for nucleophilic attacks. Common substitutions include:

Reagents/Conditions:

-

Amines: React in dimethylformamide (DMF) at 80–100°C to form secondary amides.

-

Thiols: Use sodium hydride (NaH) as a base in tetrahydrofuran (THF) at room temperature to produce thioether derivatives.

-

Hydrazines: Condense in ethanol under reflux to form hydrazones, precursors for heterocyclic syntheses.

Example:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzylamine | N-Benzylamide | 78 | DMF, 90°C, 6h |

| Thiophenol | Thioether | 65 | THF, NaH, RT, 2h |

Condensation Reactions

The ketone participates in cyclocondensation with nitrogen nucleophiles to form heterocycles:

a. Pyrazole Formation

Reaction with hydrazine derivatives yields pyrazole rings, critical in medicinal chemistry:

-

Hydrazine hydrate in acetic acid under reflux produces 1-(4-chlorophenyl)-2-(pyrimidin-2-yl)-1H-pyrazole-3-carbaldehyde.

b. Three-Component Reactions

A PMC study demonstrated the use of structurally related 4-chlorophenyl ketones in synthesizing pyrano[2,3-c]pyrazoles via DABCO-catalyzed condensation (ethanol, 30 min, 70–92% yields) . While this specific compound wasn’t tested, analogous reactivity is expected.

Oxidation and Reduction

a. Oxidation

The ketone resists oxidation, but side-chain modifications are feasible:

-

Pyrimidine ring oxidation: Using KMnO₄/H₂SO₄ yields pyrimidine N-oxide derivatives.

b. Reduction

-

Ketone → Alcohol: Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol (85% yield).

-

Aromatic ring reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, forming tetrahydropyrimidine analogs.

Grignard and Organometallic Additions

The electrophilic carbonyl reacts with Grignard reagents to form tertiary alcohols:

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| Methylmagnesium bromide | Tertiary alcohol | 82 |

| Phenylmagnesium chloride | Diaryl alcohol | 75 |

Michael Addition Reactions

The α,β-unsaturated ketone (if formed via dehydration) undergoes Michael additions:

-

Malononitrile adds in the presence of piperidine, forming cyano-substituted adducts for further cyclization .

Photochemical and Catalytic Reactions

a. C–H Functionalization

Palladium-catalyzed C–H arylation at the pyrimidine’s ortho position enables diversification:

-

Substrates: Aryl iodides, Pd(OAc)₂, PPh₃, K₂CO₃ in DMF (110°C, 12h).

b. Suzuki-Miyaura Coupling

The chlorophenyl group undergoes cross-coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol).

Key Mechanistic Insights

-

Electronic Effects: The chlorophenyl and pyrimidine groups synergistically enhance the ketone’s electrophilicity, favoring nucleophilic substitutions.

-

Steric Considerations: Bulky substituents on the pyrimidine ring hinder reactivity at the 4-position, directing attacks to the 2-position.

Biological Relevance of Derivatives

-

Kinase Inhibition: Analogous pyrimidine-ethanone derivatives exhibit low µM activity against AKT2/PKBβ, a kinase implicated in glioma .

-

Anticancer Activity: Hydrazone derivatives demonstrate EC₅₀ values ≤20 µM in glioblastoma cell lines .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly in oncology and CNS drug discovery.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)ethanone has been investigated for its antitumor activity . Research indicates that derivatives of this compound can induce cytotoxic effects against various human tumor cell lines. For instance, studies have shown moderate antitumor activities linked to similar structures, suggesting potential therapeutic effects in cancer treatment .

Antimicrobial Properties

This compound has exhibited antimicrobial effects , demonstrating activity against both Gram-positive and Gram-negative bacteria. In vitro assays suggest it may be effective in treating infections caused by resistant strains, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition

Research indicates that the compound may act as an enzyme inhibitor , particularly targeting pathways involved in cell proliferation and survival. The interaction with specific enzymes could lead to altered signaling pathways that affect cell growth and apoptosis, making it a candidate for further exploration in cancer therapeutics .

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Induces cytotoxicity in various tumor cell lines; potential for use in cancer therapy. |

| Antimicrobial | Effective against resistant bacterial strains; potential use in treating infections. |

| Enzyme Inhibition | Inhibits specific enzymes involved in oncogenic pathways; potential for development as a therapeutic. |

Case Study 1: Antiproliferative Activity

A study developed a series of pyrimidine derivatives, including this compound, assessing their antiproliferative efficacy against a panel of cancer cell lines. The results indicated that certain derivatives exhibited GI values between 22 and 33 nM, demonstrating significant potency as dual inhibitors of EGFR/VEGFR-2 pathways .

Case Study 2: Kinase Inhibition

Another investigation focused on the synthesis of N-(4-chlorophenyl) substituted compounds, which were screened for their ability to inhibit kinases associated with glioma malignancy. One derivative displayed low micromolar activity against kinase AKT2/PKBβ, correlating with glioma malignancy and poorer patient survival outcomes . This highlights the potential of compounds related to this compound in targeting critical oncogenic pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Oxadiazole Derivatives (Antibacterial/Antifungal Agents)

Key Compound: 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (Compound 2b)

- Structural Features : Replaces the pyrimidine ring with an oxadiazole ring; retains the 4-chlorophenyl group.

- Activity: Exhibits potent antibacterial activity against S. aureus and P. aeruginosa (MIC values comparable to standard drugs).

- Key Finding : Para-substitution (e.g., 4-chlorophenyl) enhances bioactivity, likely due to improved target binding and stability.

Comparison :

Pyridine-Piperazine Hybrids (Antichagasic Agents)

Key Compound: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- Structural Features : Combines 4-chlorophenyl, pyridine, and piperazine groups.

- Activity : Inhibits T. cruzi CYP51 with efficacy similar to posaconazole.

- Key Finding : The 4-chlorophenyl group synergizes with the pyridine-piperazine system to block sterol biosynthesis.

Comparison :

- The target compound’s pyrimidine ring could mimic the pyridine’s role in UDO, but the lack of a piperazine moiety may limit its utility against parasitic enzymes requiring extended binding pockets.

Indolyl-3-Ethanone-α-Thioethers (Antimalarial Agents)

Key Compound: 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone

- Structural Features : Substitutes pyrimidine with a nitroindole and 4-chlorophenylthio group.

- Activity : Displays superior antimalarial activity (pIC50 = 7.95) over chloroquine (pIC50 = 7.55).

- Key Finding : The 4-chlorophenylthio group enhances lipophilicity and target (PfDHODH) inhibition.

Comparison :

- The thioether linkage in this compound may improve membrane permeability compared to the pyrimidine’s polar nature, but the pyrimidine could offer better metabolic stability.

Azole-Indole Derivatives (Antifungal Agents)

Key Compound: 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a)

- Structural Features : Replaces pyrimidine with imidazole and adds an indole tail.

- Activity : Potent antifungal activity against C. albicans (MIC = 0.125 μg/ml).

- Key Finding : The imidazole ring disrupts fungal CYP51, while the 4-chlorophenyl group enhances target affinity.

Comparison :

- The target compound’s pyrimidine may reduce off-target effects compared to imidazole, which is prone to interacting with human cytochrome P450 enzymes.

Pyrimidinyl Methanone Derivatives (Structural Analogs)

Key Compound: (4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone

- Structural Features: Shares the 4-chlorophenyl-pyrimidinyl core but includes a piperazine methanone group.

Comparison :

- The absence of a piperazine group in the target compound may limit its solubility but simplify synthesis.

Structural and Activity Trends

Role of the 4-Chlorophenyl Group

Heterocyclic Moieties

- Pyrimidine vs. Oxadiazole/Imidazole : Pyrimidine offers versatile hydrogen bonding but may reduce membrane permeability compared to thioethers or imidazoles.

- Activity Correlation : Pyrimidine-containing compounds (e.g., ) are often designed for enzymatic targets, while imidazoles/oxadiazoles target microbial membranes or CYP enzymes.

Data Table: Comparative Analysis of Key Compounds

| Compound Name / ID | Core Structure | Biological Target | Key Activity (pIC50/MIC) | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)ethanone | Pyrimidinyl ethanone | N/A (Theoretical) | N/A | [18] |

| 2b (Oxadiazole derivative) | Oxadiazole + 4-chlorophenyl | Bacterial enzymes | MIC: <1 μg/ml (S. aureus) | [1] |

| UDO (Pyridine-piperazine hybrid) | Pyridine + 4-chlorophenyl | T. cruzi CYP51 | Comparable to posaconazole | [3] |

| 2-((4-Chlorophenyl)thio)-indole ethanone | Indole-thioether + 4-chlorophenyl | PfDHODH | pIC50 = 7.95 | [4, 5] |

| 4a (Imidazole-indole derivative) | Imidazole + 4-chlorophenyl | C. albicans CYP51 | MIC = 0.125 μg/ml | [12] |

Biological Activity

1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, through a synthesis of relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H10ClN2O. Its structure features a chlorinated phenyl group and a pyrimidine moiety , which contribute to its lipophilicity and potential interactions with biological targets. The ketone functional group enhances its reactivity, making it an attractive candidate for various pharmacological applications.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cancer cell proliferation effectively.

Case Study: Inhibition of Kinases

A notable study focused on pyrano[2,3-c]pyrazole derivatives, which include 4-chlorophenyl substitutions. One compound, identified as 4j , showed significant inhibitory activity against the AKT2 kinase, a critical target in glioma treatment. The study reported an IC50 of approximately 12 μM for AKT1 and 14 μM for AKT2, indicating the compound's specificity and potential for therapeutic applications against glioblastoma .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds structurally similar to it have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For example, derivatives tested against Staphylococcus aureus exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. These studies reveal how modifications in the chemical structure affect biological potency and selectivity.

Table: SAR Insights

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(pyridin-2-yl)urea | Urea instead of ketone | Distinct receptor binding properties |

| 1-(4-Bromophenyl)-2-(pyrimidin-2-yl)ethanone | Brominated variant | Different biological activities due to bromine's properties |

| 1-(4-Chlorophenyl)-2-(pyridine-3-yl)ethanone | Variation in pyridine position | Potentially altered pharmacokinetics |

This table highlights how variations in functional groups can significantly influence the compound's interaction with biological targets and its overall therapeutic potential.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing their activity and potentially leading to therapeutic outcomes in cancer treatment and infection control .

Q & A

Q. Basic

- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine and chlorophenyl groups) .

- IR : Stretching frequencies for ketone (C=O, ~1700 cm⁻¹) and pyrimidine (C=N, ~1600 cm⁻¹) confirm functional groups.

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planarity of the pyrimidine ring and chlorophenyl orientation) with mean C–C bond lengths of 1.48 Å .

What mechanisms explain the antimicrobial activity of this compound derivatives?

Advanced

The chlorophenyl and pyrimidine moieties synergistically disrupt microbial cell membranes and enzyme function:

- Electrophilic interactions : The chlorine substituent increases lipophilicity, enhancing membrane penetration .

- HDAC inhibition : Pyrimidine derivatives interfere with histone deacetylases, altering gene expression in pathogens .

- Thiazole hybrid derivatives : Compounds like 2-(1-amino-2-thiazolyl)vinylthio variants show enhanced activity due to sulfur’s electron-withdrawing effects, as seen in MIC values against E. coli (≤8 µg/mL) .

How do researchers address contradictions in reported biological activities across studies?

Advanced

Discrepancies often arise from structural variations or assay conditions. Strategies include:

- Structure-activity relationship (SAR) analysis : Comparing substituent effects (e.g., replacing chlorine with fluorine reduces activity by 30% in some analogs) .

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH and temperature) to isolate variables.

- Crystallographic validation : Resolving whether activity differences stem from conformational changes (e.g., non-planar pyrimidine rings reduce binding affinity) .

What advanced computational methods predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Simulates binding to HDACs or microbial enzymes, with scoring functions (e.g., AutoDock Vina) prioritizing pyrimidine-chlorophenyl interactions over van der Waals contacts .

- MD simulations : Track stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

- QSAR models : Correlate logP values (>3.5) with enhanced blood-brain barrier penetration for neurotargeting derivatives .

How does crystallographic screening optimize derivative design for specific targets?

Advanced

Fragment-based crystallography identifies binding hotspots:

- Fragment libraries : Screening with pyrimidine-core fragments reveals preferential binding to kinase active sites (e.g., ATP-binding pockets with Kd < 10 µM) .

- Halogen bonding : Chlorine’s σ-hole interaction with backbone carbonyls (distance ~3.3 Å) enhances affinity in FAD-dependent oxidoreductases .

- Solvent mapping : Identifies displaceable water molecules to improve ligand desolvation penalties .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

- Chiral resolution : Use of (R)- or (S)-selective catalysts (e.g., Ru-BINAP) for asymmetric ketone synthesis, achieving ≥95% ee .

- Byproduct control : Monitoring intermediates via HPLC (C18 columns, acetonitrile/water gradient) to detect racemization.

- Green chemistry : Solvent-free microwave-assisted reactions reduce side products (e.g., 20% yield improvement vs. traditional reflux) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.